![molecular formula C21H16N4O2 B2978168 3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone CAS No. 318497-97-1](/img/structure/B2978168.png)
3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one. Calcium hydroxide is used to push the tautomeric equilibrium toward the enol form, to protect the hydroxyl functionality as a complex, to trap the liberated hydrogen chloride, and to keep the reaction media basic .Chemical Reactions Analysis
In the synthesis of related compounds, calcium hydroxide is used to push the tautomeric equilibrium toward the enol form, to protect the hydroxyl functionality as a complex, to trap the liberated hydrogen chloride, and to keep the reaction media basic .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel Compound Synthesis : The synthesis of pyridazinone derivatives has been explored through various chemical reactions, demonstrating the versatility of these compounds in organic synthesis. For instance, new pyrazole-based heterocycles have been synthesized using pyrazolyl-2(3H)-furanone derivatives, showcasing potential antioxidant activities (Youssef et al., 2023). Additionally, the synthesis of new pyridazin-6-ones and related compounds has highlighted their potential in creating diverse heterocyclic structures (Sayed et al., 2002).
Biological and Pharmacological Activities
- Antiviral Activities : Research into the antiviral properties of pyridazinone derivatives has identified compounds with promising activities against viruses such as HSV1 and HAV. The exploration of novel indolylpyridazinone derivatives has unveiled their potential biological activity, underscoring the therapeutic prospects of these compounds (Abubshait, 2007).
Mechanistic Insights and Chemical Reactions
- Chemical Reactivity and Mechanistic Studies : The reactivity of pyridazinone compounds with various reagents has been a subject of interest, providing insights into their chemical properties and potential applications. Studies have investigated the conversion of furanones bearing a pyrazolyl group into other heterocyclic systems, revealing their versatility and potential in synthesizing compounds with antiviral activity (Hashem et al., 2007).
Material Science and Chemical Properties
- Exploration of Chemical Properties : The chemical properties and synthesis pathways of pyridazinone derivatives offer valuable information for the development of new materials and compounds with specific functionalities. The study of the synthesis and reactions of pyridazinone derivatives highlights their potential in creating novel materials with unique properties (El-Mariah et al., 2006).
Orientations Futures
Future research could focus on elucidating the physical and chemical properties, safety and hazards, and potential applications of “3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone”. This would involve detailed laboratory analysis and potentially the synthesis of the compound for further study .
Propriétés
IUPAC Name |
3-[1-(4-methylbenzoyl)pyrazol-3-yl]-1-phenylpyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-15-7-9-16(10-8-15)21(27)25-13-11-18(22-25)20-19(26)12-14-24(23-20)17-5-3-2-4-6-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOGUVRXWYMMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

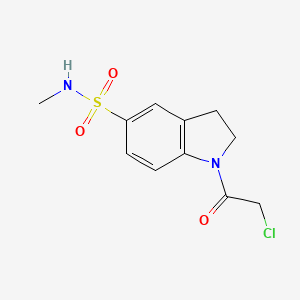

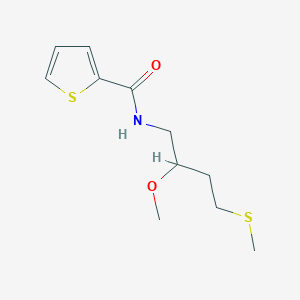
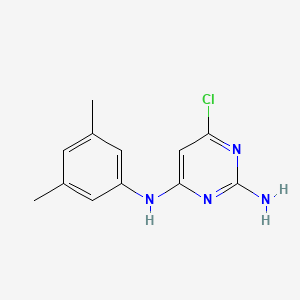
![Ethyl 4-((6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2978090.png)

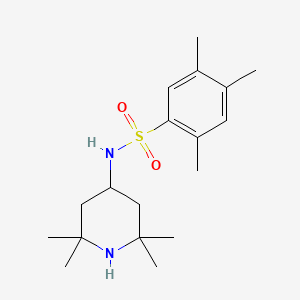
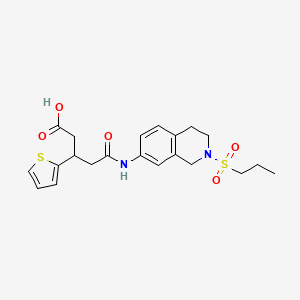
![8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978097.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)
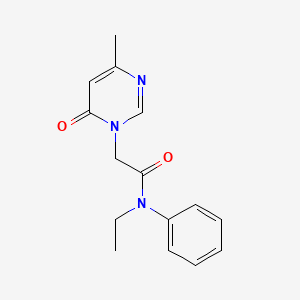

![2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide](/img/structure/B2978105.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)